molecular formula C12H15FOSi B14871268 (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane

(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane

Cat. No.: B14871268
M. Wt: 222.33 g/mol
InChI Key: SMYKLLWLZRQNLF-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylethynyl derivative with a trimethylsilyl group. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boron reagent and a halogenated phenylethynyl compound under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethynyl oxides, while reduction can produce phenylethynyl hydrides.

Scientific Research Applications

(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane: Unique due to the presence of both fluorine and methoxy substituents.

    (5-Fluoro-phenylethynyl)-trimethyl-silane: Lacks the methoxy group, which can affect its reactivity and applications.

    (2-Methoxy-phenylethynyl)-trimethyl-silane: Lacks the fluorine atom, which can influence its chemical properties.

Uniqueness

The combination of fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and stability. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15FOSi

Molecular Weight

222.33 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15FOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3

InChI Key

SMYKLLWLZRQNLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C#C[Si](C)(C)C

Origin of Product

United States

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